molecular formula C23H21N3O3S2 B2855075 N-(4-ethoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291838-20-4

N-(4-ethoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2855075
CAS No.: 1291838-20-4
M. Wt: 451.56
InChI Key: RRHSJFGGEXQCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidinone derivative with a sulfanyl acetamide side chain. Its structure features:

  • A thieno[3,2-d]pyrimidin-4-one core, which is a bicyclic heteroaromatic system.
  • A 2-methylphenyl substituent at position 3 of the pyrimidine ring.
  • A sulfanyl-linked acetamide group at position 2, terminating in a 4-ethoxyphenyl moiety.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-3-29-17-10-8-16(9-11-17)24-20(27)14-31-23-25-18-12-13-30-21(18)22(28)26(23)19-7-5-4-6-15(19)2/h4-13H,3,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHSJFGGEXQCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the 2-Methylphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the thienopyrimidine core reacts with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the acylated thienopyrimidine intermediate.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 4-ethoxyaniline and acetic anhydride under reflux conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve strong acids or bases, depending on the type of substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ethoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thienopyrimidine derivatives.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. The thienopyrimidine core is known for its activity against certain diseases, and modifications like those in this compound could enhance its efficacy or reduce side effects.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thienopyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with key analogues from the literature:

Compound Name Core Structure R<sup>1</sup> (Pyrimidine) R<sup>2</sup> (Acetamide) Key Modifications Reference
N-(4-ethoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidin-4-one 2-methylphenyl 4-ethoxyphenyl Ethoxy group enhances lipophilicity Target compound
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Hexahydrobenzo-thienopyrimidinone 4-ethoxyphenyl 4-methylphenyl Saturated cyclohexane ring reduces planarity
2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Thieno[2,3-d]pyrimidin-4-one Phenyl 4-nitrophenyl Nitro group introduces electron-withdrawing effects
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one 4-methylphenyl 4-(trifluoromethoxy)phenyl CF3O group enhances metabolic stability

Key Observations:

  • In contrast, the nitro group in the analogue from may hinder binding due to electron withdrawal.
  • Ring Saturation: Hexahydro derivatives (e.g., ) exhibit reduced aromaticity, which can alter conformational flexibility and solubility.

Pharmacological and Physicochemical Properties

Limited biological data are available for the target compound, but inferences can be drawn from analogues:

Property Target Compound 4-Nitrophenyl Analogue 4-(Trifluoromethoxy)phenyl Analogue
LogP<sup>calc</sup> ~3.5 (estimated) ~2.8 ~4.1
Aqueous Solubility Low (due to ethoxy group) Very low (nitro group) Moderate (polar CF3O group)
Melting Point Not reported 288°C (decomposition) Not reported
Synthetic Yield Not reported 57% (similar coupling reactions) 80% (optimized conditions)

Notable Trends:

  • The trifluoromethoxy group in balances lipophilicity and metabolic resistance, making it a promising candidate for further development.
  • The nitro-substituted analogue shows poor solubility, limiting its bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.